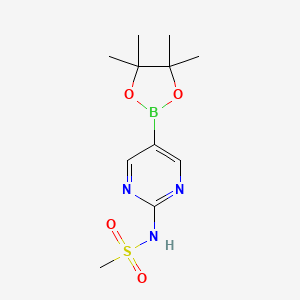

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide is a chemical compound that features a boronic acid derivative and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 5-bromopyrimidin-2-ylamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic acid derivative to a boronic ester or borate.

Reduction: Reduction reactions are less common but can involve the reduction of the pyrimidinyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium or platinum.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

Boronic Ester/Borate: Resulting from oxidation reactions.

Reduced Pyrimidinyl Derivatives: Resulting from reduction reactions.

Sulfonamide Derivatives: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of boronic acid chemistry. Biology: It can be used as a probe in biological studies to understand the role of boronic acids in biological systems. Medicine: Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.

Mecanismo De Acción

The compound exerts its effects primarily through its boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications. The sulfonamide group can interact with biological targets, potentially leading to therapeutic effects.

Molecular Targets and Pathways Involved:

Boronic Acid Derivatives: Interact with diols and other nucleophiles.

Sulfonamide Group: Can interact with enzymes and receptors in biological systems.

Comparación Con Compuestos Similares

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic acid derivative without the pyrimidinyl or sulfonamide groups.

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: A similar compound with a pyridinyl group instead of a pyrimidinyl group.

Actividad Biológica

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It has a molecular weight of 275.35 g/mol and features a pyrimidine ring substituted with a methanesulfonamide group and a boron-containing moiety known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This unique structure contributes to its biological activity.

Inhibition of Enzymatic Activity

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been noted to inhibit glycogen synthase kinase 3 beta (GSK-3β), a crucial regulator in various cellular processes including metabolism and cell survival. The inhibitory activity was quantified with an IC50 value of approximately 8 nM, indicating high potency in biochemical assays .

Antiviral Activity

The compound's structural analogs have demonstrated antiviral properties by inhibiting viral replication mechanisms. In particular, derivatives with similar boron-containing structures have been shown to effectively inhibit the NS5B polymerase in hepatitis C virus (HCV) replication . Such findings suggest potential applications in antiviral drug development.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | GSK-3β inhibition (IC50 = 8 nM) | |

| Antiviral | Inhibition of HCV NS5B polymerase | |

| Cytotoxicity | Low cytotoxicity at concentrations < 10 µM |

Case Studies

Study on GSK-3β Inhibition

In a study examining the compound's effects on GSK-3β activity, it was found that the compound significantly reduced phosphorylation levels of downstream targets involved in cell cycle regulation and apoptosis. This suggests that modulation of GSK-3β activity could be a therapeutic strategy for diseases such as cancer .

Antiviral Efficacy

Another study explored the antiviral efficacy of related compounds against HCV. The results showed that certain derivatives exhibited low micromolar EC50 values in cell-based assays, indicating effective inhibition of viral replication without significant cytotoxic effects on host cells .

Propiedades

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BN3O4S/c1-10(2)11(3,4)19-12(18-10)8-6-13-9(14-7-8)15-20(5,16)17/h6-7H,1-5H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKTWEGVBYAEQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675249 |

Source

|

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-36-6 |

Source

|

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.